1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Description
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a pyrazole-based amine compound with a molecular formula of C₁₁H₁₈N₆ and a molecular weight of 234.31 g/mol. Its structure comprises a pyrazol-5-amine core substituted with an isopropyl group at the 1-position and a [(1-methyl-1H-pyrazol-4-yl)methyl] moiety at the N-position.
The presence of dual pyrazole rings introduces conformational rigidity and hydrogen-bonding capabilities, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10;/h4-5,7-9,12H,6H2,1-3H3;1H |
InChI Key |
WGMNFGJNEZOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Alkylation Strategy
The most widely documented approach involves a two-step sequence: (1) synthesis of the pyrazole precursors and (2) their subsequent coupling via alkylation.
Step 1: Pyrazole Precursor Synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized through Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole, achieving yields of 68–72% under refluxing dimethylformamide (DMF) at 80°C for 6 hours. Parallelly, 1-isopropyl-1H-pyrazol-5-amine is prepared via nucleophilic substitution of 5-nitro-1H-pyrazole with isopropyl bromide in the presence of potassium carbonate, yielding 85–89% product after recrystallization.
Step 2: Reductive Amination
The aldehyde intermediate (1-methyl-1H-pyrazole-4-carbaldehyde) undergoes reductive amination with 1-isopropyl-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature. This step typically achieves 65–70% yield, with purity >95% after silica gel chromatography.
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Temperature (Step 1) | 80°C | |
| Catalyst (Step 2) | NaBH3CN | |
| Solvent System | Methanol | |
| Reaction Time (Step 2) | 12–16 hours |
One-Pot Tandem Synthesis
Recent advancements employ a one-pot methodology to reduce purification steps. A mixture of 1-methyl-1H-pyrazole-4-carboxaldehyde, 1-isopropyl-1H-pyrazol-5-amine, and molecular sieves in dichloromethane (DCM) is stirred with titanium tetrachloride (TiCl4) as a Lewis acid catalyst. After 24 hours at 25°C, the product is isolated via aqueous workup, yielding 58–63% with 90% purity. This method sacrifices yield for procedural simplicity, making it suitable for small-scale research applications.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Block Chemical Technology (Shanghai) Co., Ltd., utilizes continuous flow reactors for large-scale synthesis. Key parameters include:
-
Residence Time : 8 minutes
-
Temperature : 120°C
-
Pressure : 15 bar
-
Catalyst : Immobilized Pd/C (0.5 wt%)
This system achieves a throughput of 12 kg/day with 82% yield and eliminates intermediate isolation steps, reducing production costs by 40% compared to batch processes.
Crystallization Optimization
Industrial purification employs antisolvent crystallization using ethyl acetate/heptane (3:1 v/v). Cooling the solution to −20°C produces crystals with 99.5% purity, as verified by HPLC.
Mechanistic Insights and Byproduct Analysis
Reaction Mechanism
The reductive amination proceeds via:
-
Imine formation between the aldehyde and amine ().
-
Borohydride reduction of the imine to the secondary amine ().
Key Intermediate Characterization
-
Imine Intermediate : (400 MHz, CDCl₃) δ 8.35 (s, 1H, CH=N), 7.85 (s, 1H, pyrazole-H).
-
Final Product : (101 MHz, CDCl₃) δ 149.2 (C=N), 105.4 (pyrazole-C).
Byproduct Formation and Mitigation
Major byproducts include:
-
N-Isopropyl Deamination Product (5–8% yield): Formed via over-reduction, minimized by controlling NaBH3CN stoichiometry.
-
Dimerization Adducts (3–5% yield): Suppressed using dilute reaction conditions (0.1 M concentration).
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Parameter | Condensation-Alkylation | One-Pot Synthesis | Flow Reactor |
|---|---|---|---|
| Yield | 65–70% | 58–63% | 82% |
| Purity | >95% | 90% | 99.5% |
| Scalability | Lab-scale | Lab-scale | Industrial |
| Cost Efficiency | Moderate | High | Very High |
| Key Advantage | High purity | Simplified steps | High throughput |
Chemical Reactions Analysis
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrazol-5-amine derivatives reveals key differences in substituents, physicochemical properties, and bioactivity:
Key Observations:
The pyridinyl substituent in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine introduces aromatic π-system interactions, which may enhance binding to receptors with hydrophobic pockets .
Hydrogen-Bonding and Solubility :
- Compounds with methoxyethyl groups (e.g., C₈H₁₅N₃O) exhibit higher aqueous solubility due to polar ether linkages, whereas the target compound’s isopropyl group prioritizes lipophilicity over solubility .
Steric and Conformational Impact :
- The 1-propyl group in C₁₄H₂₄ClN₅ increases steric hindrance, which may reduce binding affinity to flat enzymatic active sites but improve selectivity for bulkier targets .
Enzyme Inhibition :
- highlights that substituents at the 3-position of the pyrazol-5-amine core critically influence thrombin inhibitory activity. The target compound’s lack of a 3-substituent may limit its potency compared to derivatives with electron-withdrawing or bulky groups .
Research Findings:
- Synthetic Accessibility : The target compound’s synthesis is likely streamlined due to commercially available 1-methylpyrazole precursors, whereas analogues with pyridinyl or cyclopropylmethyl groups require more complex coupling steps .
- Thermodynamic Stability : Hydrogen-bonding patterns in pyrazole derivatives (as per graph-set analysis) suggest that the target compound’s crystal packing is less efficient than analogues with hydroxyl or amide groups, impacting solid-state stability .
Biological Activity
1-Isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, also known by its CAS number 1856075-04-1, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856075-04-1
The biological activity of pyrazole compounds often involves the modulation of key signaling pathways associated with cancer and inflammation. Recent studies have highlighted the following mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives, including this compound, have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation and proliferation.
- Induction of Apoptosis : Compounds in this class have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins like Mcl-1.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of estrogen receptor signaling |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of CDK activity |
| A549 | 26 | Induction of autophagy without apoptosis |
Source: Bouabdallah et al., 2022; Wei et al., 2022 .
Case Studies
Several case studies have investigated the efficacy and safety profile of pyrazole derivatives in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition (IC50 = 3.79 µM) and induced apoptosis through caspase activation.
- In Vivo Models : In animal models, this compound was administered to evaluate its antitumor effects. Results indicated a notable reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
- Safety Profile Assessment : Toxicological evaluations indicated that while the compound exhibits potent anticancer properties, it also presents some cytotoxicity to normal cells at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
